

An In-depth Technical Guide to the Synthesis of Triethylene Glycol Dichloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Bis(2-chloroethoxy)ethane

Cat. No.: B7723579

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Introduction

Triethylene glycol dichloride (**1,2-bis(2-chloroethoxy)ethane**) is a bifunctional alkylating agent of significant interest to researchers, scientists, and drug development professionals. Its flexible, hydrophilic triethylene glycol backbone, capped with reactive chloride termini, makes it a valuable linker and building block in the synthesis of more complex molecules. The terminal chlorine atoms serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups. This guide provides a comprehensive overview of the primary synthetic routes to triethylene glycol dichloride, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for its successful synthesis and purification.

Physicochemical Properties and Identification

A summary of the key physicochemical properties of triethylene glycol dichloride is presented below for quick reference.

Property	Value
CAS Number	112-26-5[1][2][3]
Molecular Formula	C6H12Cl2O2[1][3]
Molecular Weight	187.06 g/mol [1]
Appearance	Colorless liquid
Boiling Point	235 °C (lit.)[1]
Density	1.197 g/mL at 25 °C (lit.)
Refractive Index	n _{20/D} 1.461 (lit.)[1]

Core Synthesis Methodologies

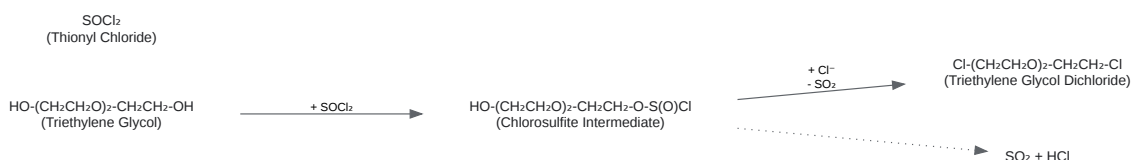
The synthesis of triethylene glycol dichloride is predominantly achieved through the chlorination of triethylene glycol. The choice of chlorinating agent and reaction conditions significantly influences the yield, purity, and scalability of the process. This guide will focus on the two most prevalent methods: chlorination with thionyl chloride and with phosphorus trichloride.

Method 1: Chlorination using Thionyl Chloride (SOCl₂)

The reaction of triethylene glycol with thionyl chloride is a widely employed and effective method for the synthesis of triethylene glycol dichloride. This reaction is valued for its efficiency and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group in triethylene glycol attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the subsequent loss of a proton to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom attached to the chlorosulfite group in an S_N2 reaction, leading to the formation of the alkyl chloride and the release of sulfur dioxide and a chloride ion. This process occurs at both hydroxyl termini of the triethylene glycol molecule.



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Caption: Reaction pathway for the synthesis of triethylene glycol dichloride using thionyl chloride.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a typical laboratory-scale synthesis of triethylene glycol dichloride using thionyl chloride, often with a catalyst to facilitate the reaction and scavenge the HCl byproduct.

Materials:

- Triethylene glycol
- Thionyl chloride (SOCl_2)
- Pyridine (or other suitable base like benzyltriethylammonium chloride)[1][4]
- Anhydrous dioxane (or other suitable solvent)[1]
- Ethyl acetate
- Anhydrous sodium sulfate
- Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, reflux condenser)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 mole of triethylene glycol and 3 moles of pyridine in 500 mL of anhydrous dioxane.^{[1][5]}
- **Addition of Thionyl Chloride:** Heat the mixture to 80 °C.^{[1][5]} Slowly add 2.2 moles of thionyl chloride dropwise from the dropping funnel over a period of 2-3 hours while maintaining the temperature at 80 °C.^{[1][5]} The reaction is exothermic, and slow addition is crucial to control the reaction rate and prevent excessive fuming.
- **Reaction Completion:** After the addition is complete, continue to heat the reaction mixture at 80 °C for an additional 5-6 hours to ensure the reaction goes to completion.^{[1][5]} The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - Distill off the dioxane under reduced pressure.
 - Add ethyl acetate to the residue and stir for 30 minutes.^[5]
 - Filter off the pyridinium salt precipitate.^[5]
 - Wash the filtrate with water to remove any remaining pyridinium salts.
 - Dry the organic layer over anhydrous sodium sulfate.^[5]
- **Purification:**
 - Evaporate the ethyl acetate under reduced pressure.
 - The crude product can be further purified by vacuum distillation to yield pure triethylene glycol dichloride.^[6]

Note on Catalysts: While pyridine is commonly used, other catalysts such as benzyltriethylammonium chloride have also been shown to be effective, potentially offering milder reaction conditions.^[4]

Safety Considerations for Thionyl Chloride

Thionyl chloride is a corrosive and toxic compound that reacts violently with water, releasing hazardous gases such as sulfur dioxide and hydrogen chloride.^[7] It is crucial to handle this reagent with extreme caution in a well-ventilated fume hood.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves (neoprene or PVC), safety goggles, a face shield, and a lab coat.^[7]
- **Handling:** All manipulations should be carried out in a certified chemical fume hood.^[7] Ensure all glassware is thoroughly dried before use to prevent violent reactions with any residual water.
- **Storage:** Store thionyl chloride in a cool, dry, and well-ventilated area away from water and incompatible materials.^[7]
- **Waste Disposal:** Dispose of thionyl chloride waste and contaminated materials as hazardous waste according to institutional and local regulations.^[7]

Method 2: Chlorination using Phosphorus Trichloride (PCl_3)

An alternative method for the synthesis of triethylene glycol dichloride involves the use of phosphorus trichloride as the chlorinating agent. This method can also provide good yields of the desired product.

Reaction Mechanism

Similar to the reaction with thionyl chloride, the synthesis with phosphorus trichloride proceeds through a nucleophilic substitution. The hydroxyl group of triethylene glycol attacks the phosphorus atom of PCl_3 , leading to the formation of a phosphite intermediate and the release of HCl . A subsequent nucleophilic attack by a chloride ion on the carbon atom attached to the

oxygen displaces the phosphite group, yielding the chlorinated product. This process is repeated for the second hydroxyl group.



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Caption: Simplified reaction scheme for the synthesis of triethylene glycol dichloride using phosphorus trichloride.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol is based on a patented procedure for the synthesis of triethylene glycol dichloride using phosphorus trichloride.[6]

Materials:

- Triethylene glycol
- Phosphorus trichloride (PCl_3)
- Dimethylformamide (DMF) (optional, as a catalyst)[6]
- Anhydrous hydrogen chloride (gas)
- Standard laboratory glassware for anhydrous reactions
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a condenser, place 1.5 moles of triethylene glycol and a catalytic amount of dimethylformamide (e.g., 5 mole percent based on the glycol).[6]
- **Addition of Phosphorus Trichloride:** Heat the mixture to 70 °C.[6] Add 1.05 moles of phosphorus trichloride dropwise from the dropping funnel over a period of one hour.[6]
- **Hydrochlorination:** After the addition is complete, introduce anhydrous hydrogen chloride gas into the reaction mixture while heating to 150 °C. Maintain this temperature and the flow of HCl for four hours.[6] During this time, some of the product may distill over.
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - Combine the reaction mixture with any distillate collected during the hydrochlorination step.
- **Purification:**
 - The product can be isolated by vacuum distillation. A typical procedure involves stripping the crude product at reduced pressure (e.g., 2.0 mm Hg) to a pot temperature of 150 °C.[6]
 - The collected distillate, which is the crude triethylene glycol dichloride, is then purified by fractional vacuum distillation.[6]

Safety Considerations for Phosphorus Trichloride

Phosphorus trichloride is a corrosive and toxic liquid that reacts violently with water. It is essential to handle it with the same level of caution as thionyl chloride. Always work in a well-ventilated fume hood and wear appropriate PPE.

Comparison of Synthesis Methods

Feature	Thionyl Chloride Method	Phosphorus Trichloride Method
Reagent	Thionyl Chloride (SOCl ₂)	Phosphorus Trichloride (PCl ₃)
Byproducts	SO ₂ , HCl (gaseous)	Phosphorous acid (H ₃ PO ₃), HCl
Yield	Reported up to 94.7% [4]	Reported up to 85.1% [6]
Reaction Conditions	Typically 60-80 °C, often with a base/catalyst [1] [4]	Higher temperatures (up to 150 °C) and requires HCl gas [6]
Purification	Simplified due to gaseous byproducts	Requires careful separation from phosphorous acid
Safety	Highly corrosive and water-reactive	Highly corrosive and water-reactive

Synthesis of Higher Polyethylene Glycol Dichlorides

The methodologies described for triethylene glycol dichloride can be extended to the synthesis of dichlorides of higher molecular weight polyethylene glycols (PEGs). The reaction of various PEGs with thionyl chloride has been reported for the preparation of chloro-terminated PEGs.[\[8\]](#) The reaction conditions may need to be adjusted based on the molecular weight and physical properties of the starting PEG. For instance, higher reaction temperatures or longer reaction times might be necessary for higher molecular weight, more viscous PEGs.

Purification and Characterization

Purification:

- **Distillation:** Vacuum distillation is the primary method for purifying triethylene glycol dichloride, effectively separating it from unreacted starting materials, catalysts, and non-volatile byproducts.[\[6\]](#)
- **Washing/Extraction:** Aqueous washing steps are often employed to remove water-soluble impurities such as salts (e.g., pyridinium hydrochloride).[\[5\]](#)

Characterization:

The identity and purity of the synthesized triethylene glycol dichloride can be confirmed using various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR spectroscopy will show characteristic peaks for the different methylene protons in the molecule. The chemical shifts and coupling patterns can confirm the structure.
 - ^{13}C NMR spectroscopy provides information on the carbon skeleton of the molecule.[9]
- Infrared (IR) Spectroscopy: The IR spectrum will show the absence of the broad O-H stretching band of the starting triethylene glycol and the presence of C-Cl stretching vibrations.[10]
- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Conclusion

The synthesis of triethylene glycol dichloride is a well-established process that can be achieved with high yields using common laboratory reagents. The choice between the thionyl chloride and phosphorus trichloride methods will depend on factors such as the desired scale of the reaction, available equipment, and purification strategy. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for the successful and safe synthesis of this versatile chemical intermediate. This guide provides the necessary foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize triethylene glycol dichloride for their specific applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of Triethylene Glycol Dichloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7723579#triethylene-glycol-dichloride-synthesis-methods]

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